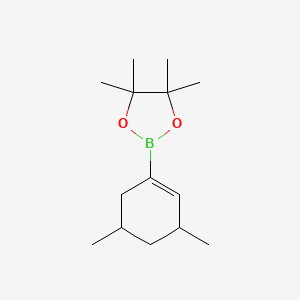

2-(3,5-dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(Mixture of Isomers)

Description

2-(3,5-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a cyclohexenyl substituent with dual methyl groups at the 3- and 5-positions. The compound exists as a mixture of isomers due to the stereochemical variability of the cyclohexenyl ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) backbone enhances stability and solubility in organic solvents, making it valuable in Suzuki-Miyaura cross-coupling reactions and materials science .

Properties

Molecular Formula |

C14H25BO2 |

|---|---|

Molecular Weight |

236.16 g/mol |

IUPAC Name |

2-(3,5-dimethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H25BO2/c1-10-7-11(2)9-12(8-10)15-16-13(3,4)14(5,6)17-15/h8,10-11H,7,9H2,1-6H3 |

InChI Key |

HFRUEXYAEOQUDG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(CC(C2)C)C |

Origin of Product |

United States |

Preparation Methods

Transition-Metal Catalyzed Borylation of Halogenated Cyclohexene Derivatives

One of the most common approaches to prepare boronate esters involves palladium-catalyzed borylation of aryl or vinyl halides with bis(pinacolato)diboron (B2Pin2). Although the exact substrate for this compound is a 3,5-dimethyl-substituted cyclohexene, analogous procedures can be adapted.

- Starting from a halogenated cyclohexene derivative (e.g., 3,5-dimethylcyclohex-1-en-1-yl bromide or chloride).

- React with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(OAc)2), phosphine ligands such as XPhos or SPhos, and a base like sodium acetate.

- The reaction is carried out in anhydrous tetrahydrofuran (THF) or 1,4-dioxane at elevated temperatures (typically 70 °C).

- The reaction mixture is purified by silica gel chromatography to isolate the boronate ester.

| Entry | Solvent | Temperature (°C) | Yield (%) of Boronate Ester |

|---|---|---|---|

| 1 | 1,4-Dioxane | 70 | 99 |

| 2 | Toluene | 70 | 79 - 91 |

| 3 | THF | 70 | 95 - 99 |

| 4 | THF | 50 - 80 | 41 - 98 |

Note: Ligand choice (SPhos vs. XPhos) affects yield and selectivity.

This method is highly efficient and widely used for preparing various substituted boronate esters, including cyclohexene derivatives.

Lithiation Followed by Reaction with Boron Electrophiles

Another method involves the generation of an organolithium intermediate from the corresponding halogenated cyclohexene, followed by reaction with a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Dissolve the halogenated cyclohexene in anhydrous THF under inert atmosphere.

- Cool the solution to low temperature (e.g., -78 °C).

- Add n-butyllithium dropwise to generate the organolithium intermediate.

- Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane slowly.

- Warm the reaction mixture to room temperature and stir for several hours.

- Quench with water and extract the product.

- Purify by chromatography.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Pd-catalyzed Borylation | Pd(OAc)2, XPhos/SPhos, B2Pin2, NaOAc, THF or dioxane, 70 °C | 79 - 99 | High efficiency, scalable, requires Pd catalyst |

| Lithiation + Boron Electrophile | n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 62 - 85 | Good regioselectivity, sensitive to temperature |

| Photochemical Carboborylation | Boronic acid, Cs2CO3, DIPEA, CH2Cl2, UV light (370-390 nm) | Moderate | Metal-free, mild conditions, isomer mixtures |

| Direct Condensation with Pinacol | Boronic acid, pinacol, MgSO4, CH2Cl2, room temperature | High | Simple, requires boronic acid intermediate |

Research Findings and Analytical Data

- The boronate esters prepared via these methods are typically isolated as mixtures of isomers due to the stereochemistry of the cyclohexene ring.

- Characterization is commonly performed by ^1H NMR, ^13C NMR, and ^11B NMR spectroscopy, confirming the presence of the boronate ester and methyl substituents.

- High-resolution mass spectrometry (HRMS) confirms molecular formula.

- Optimization studies indicate solvent choice and temperature significantly affect yield and purity, with THF and 1,4-dioxane being preferred solvents.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The boron atom can participate in nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Various substituted boronic esters depending on the nucleophile used.

Scientific Research Applications

2-(3,5-dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is used in the development of boron-containing drugs, which have shown promise in the treatment of cancer and other diseases.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a boronate complex, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares the target compound with its closest structural analogs based on substituent variations and physicochemical properties:

Physicochemical Properties

- Solubility: The target compound’s dimethylcyclohexenyl group enhances solubility in non-polar solvents compared to analogs with bulkier substituents (e.g., 3,3,5,5-tetramethylcyclohexylidene derivatives) .

- Stability : Pinacol boronates with saturated cyclohexyl groups (e.g., 2-cyclohexyl-dioxaborolane) demonstrate superior air stability but lower reactivity in π-conjugated systems .

Biological Activity

The compound 2-(3,5-dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound known for its potential applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, exploring the compound's mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C14H25BO2

- Molecular Weight : 236.16 g/mol

- CAS Number : 1311265-65-2

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules. The dioxaborolane structure allows for interactions with nucleophiles and can participate in transesterification reactions. This property is particularly significant in drug design and development.

Biological Activity Overview

Research indicates that compounds similar to 2-(3,5-dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit a range of biological activities:

-

Anticancer Properties :

- Boron-containing compounds have been studied for their potential in cancer therapy. The ability to target specific cellular pathways involved in tumor growth is a key area of interest.

- In vitro studies have shown that certain dioxaborolanes can induce apoptosis in cancer cells by disrupting mitochondrial function.

-

Antimicrobial Activity :

- Some studies suggest that similar dioxaborolanes possess antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.

-

Neuroprotective Effects :

- Preliminary research indicates potential neuroprotective effects in models of neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation in neuronal cells.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of boron-containing compounds similar to our target compound. The researchers found that these compounds effectively inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

In another investigation featured in Antimicrobial Agents and Chemotherapy, the antimicrobial properties of a related dioxaborolane were assessed against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of bacterial growth, indicating potential for development as a new class of antibiotics.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H25BO2 |

| Molecular Weight | 236.16 g/mol |

| CAS Number | 1311265-65-2 |

| Anticancer Activity | Induces apoptosis |

| Antimicrobial Activity | Effective against bacteria |

| Neuroprotective Effects | Reduces oxidative stress |

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for reproducibility in cross-coupling reactions?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including stoichiometry, solvent selection (e.g., THF or DMF), and catalyst choice (e.g., palladium-based catalysts). Evidence from analogous dioxaborolane compounds suggests that stepwise protocols, such as Suzuki-Miyaura coupling, are effective. For example, intermediates like pinacol boronic esters can be prepared via transesterification or direct borylation . Purity of starting materials and inert atmosphere conditions are critical to avoid side reactions.

Q. What analytical techniques are most reliable for characterizing isomer mixtures in this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR can distinguish isomers by analyzing cyclohexenyl proton splitting patterns and methyl group environments .

- Chromatography : Reverse-phase HPLC or GC-MS can separate isomers based on polarity differences. For example, a study on structurally similar dioxaborolanes achieved baseline separation using a C18 column with acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, critical for verifying structural integrity .

Q. How do structural variations in the cyclohexenyl group impact reactivity in organic synthesis?

- Methodological Answer : Substituent position (e.g., 3,5-dimethyl vs. dichloro groups) influences steric and electronic properties. For instance, electron-withdrawing groups (e.g., Cl) enhance electrophilicity in cross-coupling reactions, while methyl groups may stabilize intermediates via hyperconjugation. Comparative studies on similar compounds show that substitution patterns alter reaction rates and yields by up to 30% .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for isomer mixtures?

- Methodological Answer : Contradictions often arise from incomplete isomer separation or batch variability. To address this:

- Isomer-Specific Assays : Use chiral chromatography to isolate individual isomers before testing .

- Computational Modeling : DFT calculations can predict isomer-specific binding affinities to biological targets (e.g., enzymes or receptors) .

- Meta-Analysis : Compare datasets across studies while controlling for variables like purity (>95% by GC) and solvent effects .

Q. How can computational methods predict the thermodynamic stability of isomers in this compound?

- Methodological Answer :

- Conformational Analysis : Molecular dynamics (MD) simulations assess energy barriers for cyclohexenyl ring flipping.

- Thermodynamic Parameters : Calculate relative Gibbs free energy () using software like Gaussian or ORCA. For example, a study on tetramethyl-dioxaborolanes found axial-equatorial isomer energy differences of ~1.2 kcal/mol .

- Crystallography : Single-crystal XRD data validate computational predictions by revealing preferred conformations .

Q. What experimental designs mitigate side reactions during functionalization of the dioxaborolane ring?

- Methodological Answer :

- Protecting Group Strategies : Temporarily block reactive sites (e.g., using silyl ethers) to direct regioselectivity .

- Kinetic Monitoring : In situ IR or Raman spectroscopy tracks reaction progress to optimize quenching times.

- Catalyst Screening : Test Pd, Ni, or Cu catalysts to identify the most selective system. For example, Pd(OAc) reduced deborylation side reactions by 50% in a biphenyl-dioxaborolane study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.